molecular formula C15H16N2O3S B1230104 ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE

ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE

Cat. No.: B1230104
M. Wt: 304.4 g/mol
InChI Key: HVLNOCYDURSSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a cyclopenta[b]pyridine core, which is a bicyclic structure fused with a pyridine ring

Preparation Methods

The synthesis of ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE typically involves a multicomponent reaction. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine in ethanol at room temperature . The resulting product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site .

Comparison with Similar Compounds

Similar compounds to ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE include other cyclopenta[b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

    6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar core structure but lacks the thio and ester groups.

    2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile:

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate

InChI

InChI=1S/C15H16N2O3S/c1-2-20-14(19)7-12(18)9-21-15-11(8-16)6-10-4-3-5-13(10)17-15/h6H,2-5,7,9H2,1H3

InChI Key

HVLNOCYDURSSHZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CSC1=C(C=C2CCCC2=N1)C#N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C=C2CCCC2=N1)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE
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ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE
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ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE
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ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE
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ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE
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ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE

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